molecular formula C24H22N2O6S B554558 Z-Cys(Bzl)-ONp CAS No. 3401-37-4

Z-Cys(Bzl)-ONp

Cat. No. B554558
CAS RN: 3401-37-4
M. Wt: 466.5 g/mol
InChI Key: LQPKVCBYFUURJM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Cys(Bzl)-ONp is a compound used for pharmaceutical testing . It is also used in proteomics research .


Molecular Structure Analysis

The molecular formula of Z-Cys(Bzl)-ONp is C24H22N2O6S . Its molecular weight is 466.51 . The SMILES string representation of its structure is [O-]N+c1ccc(OC(=O)C@HNC(=O)OCc3ccccc3)cc1 .

It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Enzymatic Synthesis of Peptides : A study by Irokawa and Tominaga (1991) focused on the enzymatic synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu using enzymes like papain, chymotrypsin, and thermolysin. They optimized conditions for high yield synthesis, exploring pH, reaction time, and solvent effects (Irokawa & Tominaga, 1991).

  • Synthesis of Model Peptides for Iron-Sulfur Proteins : Ohta et al. (1979) synthesized a model peptide for iron-sulfur proteins using a similar compound, Z-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-OH. This work contributes to understanding the structure and function of iron-sulfur proteins (Ohta et al., 1979).

  • Nanoparticle Engineering : Mantion et al. (2008) utilized a variant, Z-(l-Val)2-l-Cys(S-Bzl)-OMe, in the engineering of silver nanoparticles via oligovaline organogels. They found that the sulfur-containing peptide significantly influences the shape and size of the nanoparticles, demonstrating an application in nanotechnology (Mantion et al., 2008).

  • Pharmacological Studies : Ferger and Chan (1975) synthesized and evaluated the pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin, utilizing Z-Cys(Bzl)-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2 in their process. Their work contributed to understanding the biological activity and potential medical applications of peptide analogs (Ferger & Chan, 1975).

  • Oligopeptide Synthesis with Papain : Chou et al. (1978) reported the papain-catalyzed synthesis of various oligopeptides including Z-Val-Cys(Bzl)-X-OTMB tripeptides, demonstrating papain's utility in oligopeptide synthesis (Chou et al., 1978).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

Z-Cys(Bzl)-ONp, also known as N-Cbz-S-benzyl-L-cysteine or Nα-Z-S-benzyl-L-cysteine , is primarily used in proteomics research It is often used in the synthesis of peptides, suggesting that its targets could be proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

This interaction could result in changes to the target protein’s structure and function, potentially influencing biological processes such as signal transduction, enzymatic activity, or protein-protein interactions.

Biochemical Pathways

Z-Cys(Bzl)-ONp is used in the synthesis of model peptides related to iron-sulfur proteins. These peptides form chelate complexes with iron and sulfur, which are significant in studying the structure and function of iron-sulfur proteins. Therefore, the compound may affect biochemical pathways involving iron-sulfur proteins, which play crucial roles in various biological processes, including electron transport, enzyme regulation, and gene expression.

Result of Action

The molecular and cellular effects of Z-Cys(Bzl)-ONp’s action would depend on the specific peptides it helps synthesize and the proteins these peptides interact with. For instance, if used to synthesize peptides that mimic iron-sulfur proteins, the compound could influence cellular processes such as energy production, DNA repair, and iron-sulfur cluster assembly.

Action Environment

The action, efficacy, and stability of Z-Cys(Bzl)-ONp could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to form peptide bonds. Additionally, the compound’s action could be influenced by the cellular environment, including the presence of specific proteins or enzymes, the cellular redox state, and the availability of iron and sulfur for the formation of iron-sulfur clusters.

properties

IUPAC Name

(4-nitrophenyl) (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPKVCBYFUURJM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Cys(Bzl)-ONp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Cys(Bzl)-ONp
Reactant of Route 2
Reactant of Route 2
Z-Cys(Bzl)-ONp
Reactant of Route 3
Reactant of Route 3
Z-Cys(Bzl)-ONp
Reactant of Route 4
Reactant of Route 4
Z-Cys(Bzl)-ONp
Reactant of Route 5
Reactant of Route 5
Z-Cys(Bzl)-ONp
Reactant of Route 6
Reactant of Route 6
Z-Cys(Bzl)-ONp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.